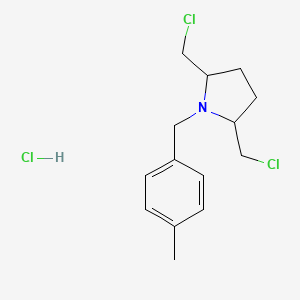
4-Cyclopentyl-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-1,2-dimethoxybenzene is an organic compound with the molecular formula C13H18O2. It is characterized by a benzene ring substituted with two methoxy groups at the 1 and 2 positions and a cyclopentyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1,2-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where 1,2-dimethoxybenzene reacts with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3 or FeCl3.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Scientific Research Applications
4-Cyclopentyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Cyclopentyl-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Cyclopentylphenol: Similar structure but with a hydroxyl group instead of methoxy groups, leading to different reactivity and hydrogen bonding capabilities.
Uniqueness: 4-Cyclopentyl-1,2-dimethoxybenzene is unique due to the combination of the cyclopentyl group and two methoxy groups, which influence its chemical reactivity and potential applications. The steric hindrance provided by the cyclopentyl group can affect the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
105775-08-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopentyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-14-12-8-7-11(9-13(12)15-2)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
LYXCMEWLOXINPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


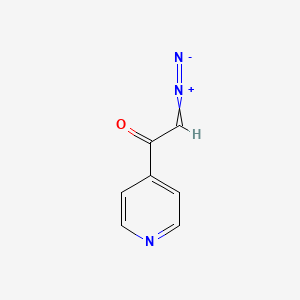
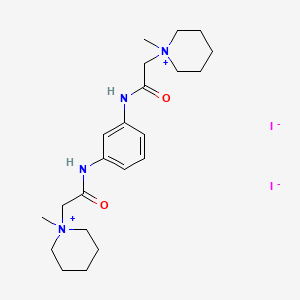
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
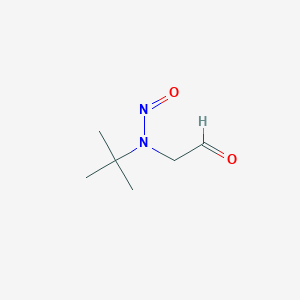
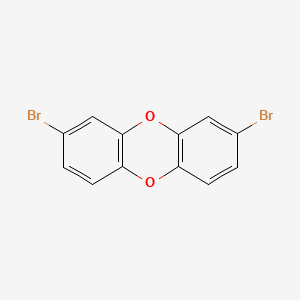
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
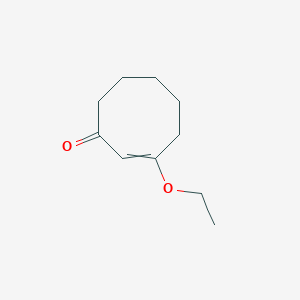
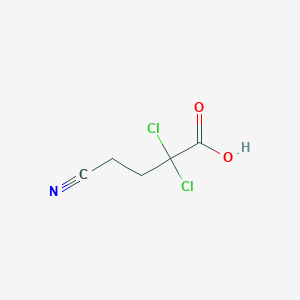
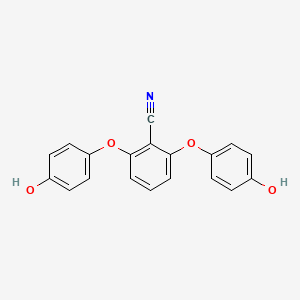
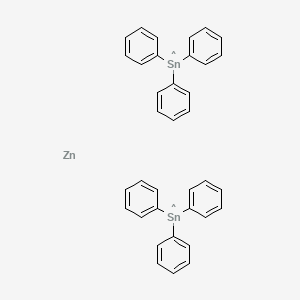

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
